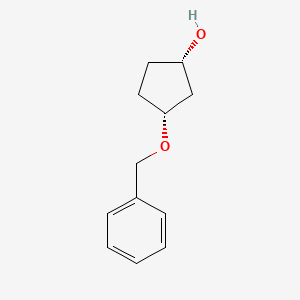

cis-3-(Benzyloxy)cyclopentan-1-ol

Description

Significance of Cyclopentane (B165970) Scaffolds in Molecular Design

The cyclopentane ring, a five-membered carbocycle, is a structural motif found in a wide array of natural products and synthetic molecules with important biological functions. benthamdirect.comresearchgate.net Its non-planar, flexible conformation provides a three-dimensional framework that is crucial for specific molecular interactions. dergipark.org.tr This conformational adaptability, combined with the ring's stability, establishes it as a valuable scaffold in the design of new therapeutic agents. benthamdirect.comresearchgate.net The prevalence of the cyclopentane core in molecules like prostaglandins, steroids, and certain alkaloids highlights its fundamental importance in medicinal chemistry. The sterically crowded and highly functionalized cyclopentane structure is one of the most common architectural features in medicinally relevant molecules. researchgate.net The cyclopentane framework is now considered a privileged scaffold in drug discovery research. benthamdirect.comresearchgate.net

Strategic Importance of Hydroxyl and Ether Functionalities

In the context of organic synthesis, hydroxyl (–OH) and ether (–O–) groups are of immense strategic value. The hydroxyl group is highly reactive and can participate in a wide range of chemical transformations, such as the formation of esters and ethers, and is susceptible to oxidation. algoreducation.com Its polarity and ability to form hydrogen bonds are key to its reactivity and influence the solubility and boiling points of molecules. algoreducation.comsolubilityofthings.comproventainternational.com This versatility makes it an indispensable functional group for synthetic chemists. algoreducation.com

Ethers, and specifically benzyl (B1604629) ethers, are frequently employed as protecting groups for hydroxyl functions. libretexts.org A good protecting group must be easy to install, stable under various reaction conditions, and readily removable when no longer needed. libretexts.org The benzyloxy group fits these criteria, as it is stable in acidic, basic, and organometallic environments but can be selectively cleaved under mild conditions like hydrogenolysis. This allows for complex, multi-step syntheses to be performed with a high degree of control.

Role of cis-3-(Benzyloxy)cyclopentan-1-ol as a Versatile Intermediate

This compound is a highly valuable building block in organic synthesis, primarily due to the specific cis stereochemical relationship between its hydroxyl and benzyloxy groups. This defined arrangement on the cyclopentane ring offers a stereochemically controlled platform for subsequent synthetic modifications, which is essential for creating enantiomerically pure pharmaceutical compounds.

The key advantage of this intermediate lies in its differentiated protection. The free hydroxyl group is available for immediate reaction, such as oxidation or esterification, while the benzyl-protected hydroxyl group remains inert until a specific deprotection step is performed. This differential reactivity allows chemists to execute selective transformations at one site on the cyclopentane ring.

A primary application of this versatile intermediate is in the synthesis of carbocyclic nucleoside analogues, which are a significant class of antiviral and anticancer agents. uni-hamburg.decdnsciencepub.com In these analogues, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane ring, which can lead to enhanced stability against enzymatic degradation. uni-hamburg.de The synthesis of these complex molecules often requires multi-step and intricate pathways to establish the correct stereochemistry, making chiral building blocks like this compound essential. uni-hamburg.de For example, functionalized cyclopentanes derived from such intermediates are used to access various carbocyclic nucleosides. acs.org The convergent synthesis approach, where a functionalized carbocyclic unit is condensed with a nucleobase, is a flexible strategy for producing a variety of these analogues. uni-hamburg.de

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-phenylmethoxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIICXXRMNDRQC-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cis 3 Benzyloxy Cyclopentan 1 Ol

Retrosynthetic Analysis of cis-3-(Benzyloxy)cyclopentan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. testbook.com This process involves identifying key bond disconnections and functional group interconversions (FGI). testbook.com

Disconnection Approaches for the Cyclopentanol (B49286) Core

The primary disconnection for this compound involves the carbon-carbon bonds of the cyclopentane (B165970) ring. A common strategy is to disconnect the ring to reveal an acyclic precursor that can be cyclized. For instance, a C-C bond disconnection can lead back to a linear 1,5-dicarbonyl compound or a related structure, which can undergo an intramolecular aldol (B89426) reaction or a similar cyclization to form the five-membered ring.

Another powerful approach is the disconnection of a carbon-heteroatom bond. The bond between the carbon and the hydroxyl group (C-O) is a logical point for disconnection. This suggests that the alcohol could be formed from a corresponding ketone, 3-(benzyloxy)cyclopentan-1-one, through a stereoselective reduction. pressbooks.pub This ketone precursor then becomes the new target for retrosynthetic analysis.

Strategies for Introduction and Control of the Benzyloxy Group

The benzyloxy group is typically introduced as a protecting group for a hydroxyl function due to its stability under various reaction conditions and its susceptibility to removal by hydrogenolysis. imperial.ac.uk In a retrosynthetic sense, the C-O bond of the benzyl (B1604629) ether is disconnected to reveal 1,3-cyclopentanediol (B3029237) as a precursor.

The key challenge is achieving the cis stereochemistry between the hydroxyl and benzyloxy groups. This can be addressed in several ways during the forward synthesis:

Stereoselective Reduction: Starting with 3-(benzyloxy)cyclopentan-1-one, the reduction of the ketone can be controlled to favor the formation of the cis-alcohol. The bulky benzyloxy group can direct the approach of a hydride reagent (e.g., NaBH₄) from the less hindered face of the cyclopentanone (B42830) ring, leading to the desired cis product. pressbooks.pub

Starting from a cis-precursor: An alternative is to begin with a cyclic precursor that already has the desired cis relationship established, such as cis-cyclopentene oxide or a derivative. Ring-opening of the epoxide with a benzyl alcohol nucleophile, or its equivalent, would set the stereochemistry.

Total Synthesis Approaches to this compound and its Stereoisomers

The forward synthesis, or total synthesis, builds the target molecule from simple precursors, guided by the retrosynthetic plan. These approaches often feature key cyclization reactions and precise functional group interconversions.

Cyclization Strategies for Cyclopentane Ring Formation

The construction of the five-membered carbocyclic ring is a critical step. Various methods have been developed for cyclopentane synthesis, which can be adapted for this target. organic-chemistry.org

Intramolecular Cyclization: As suggested by retrosynthesis, an intramolecular reaction is a common and effective strategy. For example, a linear precursor containing appropriately placed reactive functional groups can be induced to form the ring. Ring-closing metathesis (RCM) of a diene is a powerful modern method for forming cyclic structures. rsc.org

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a single step, often with high stereocontrol. organic-chemistry.org

Radical Cyclization: The cyclization of alkene-tethered precursors can be initiated by a radical, leading to the formation of the cyclopentane ring. Photoredox catalysis has emerged as a mild and efficient way to generate the necessary radicals for such transformations. acs.org

A documented synthesis of a related γ-substituted cyclopentanol derivative utilized a cascade cyclization of an alkene-tethered acylsilane, showcasing a modern approach to ring construction. researchgate.net

Functional Group Interconversions Leading to the Target Compound

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukub.edu This is a cornerstone of synthesis, allowing for the strategic manipulation of reactivity and the installation of the final desired groups.

A key FGI in the synthesis of this compound is the reduction of a ketone to an alcohol. pressbooks.pub Starting from the intermediate 3-(benzyloxy)cyclopentan-1-one , a selective reduction is required to yield the cis-alcohol.

| Precursor | Reagent | Product | Notes |

| 3-(Benzyloxy)cyclopentan-1-one | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminium hydride (LiAlH₄) | This compound | The stereochemical outcome depends on the steric influence of the existing benzyloxy group, which directs the hydride attack to the opposite face, resulting in the cis configuration. pressbooks.pub |

Another critical FGI is the introduction of the benzyloxy group itself. This is typically achieved by a Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then displaces a halide from benzyl bromide.

| Precursor | Reagents | Intermediate |

| Cyclopentane-1,3-diol | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | 3-(Benzyloxy)cyclopentan-1-ol |

Multi-step Sequences Utilizing Diverse Reaction Types

Hypothetical Synthetic Sequence:

Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene (B3395910) and a ketene (B1206846) equivalent could form a bicyclic ketone.

Baeyer-Villiger Oxidation: Oxidation of the bicyclic ketone would yield a lactone.

Lactone Opening & Protection: Hydrolysis of the lactone would give a cis-hydroxy acid, which could then be protected.

Introduction of Benzyl Ether: The free hydroxyl group would be converted to its benzyl ether.

Reduction: The carboxylic acid function would be reduced to a primary alcohol.

This sequence illustrates how a combination of cycloaddition, oxidation, protection, and reduction reactions can be orchestrated to achieve the target structure with the desired stereochemistry. Syntheses of related complex cyclopentanes, such as those derived from sugars like D-Mannose, often employ a long sequence of protection, oxidation, olefination, and cyclization steps to build the highly functionalized ring system. nih.gov

Stereocontrolled Synthesis: Achieving the cis-Diastereomer and Enantiomeric Purity

The precise arrangement of substituents on the cyclopentane ring is crucial for the compound's biological function and chemical properties. The synthesis of the cis-diastereomer of 3-(Benzyloxy)cyclopentan-1-ol, where the hydroxyl and benzyloxy groups are on the same face of the ring, necessitates methods that can control both relative and absolute stereochemistry.

The foundation of an enantiomerically pure final product often lies in the initial creation of a chiral cyclopentanol precursor. A variety of asymmetric methods have been developed to generate these crucial building blocks.

One powerful strategy is the chemo-enzymatic synthesis of chiral alcohols. cabidigitallibrary.org Enzymes, as inherently chiral catalysts, can perform highly selective and targeted biological functions, making them valuable for producing optically pure pharmaceutical precursors. cabidigitallibrary.org The demand for chiral alcohols is high in the pharmaceutical industry, as they are integral to many bioactive compounds. cabidigitallibrary.org

Asymmetric catalysis provides a powerful alternative to enzymatic methods for preparing chiral compounds. cabidigitallibrary.org Palladium-catalyzed reactions, for instance, allow for precise stereochemical control through the use of chiral ligands. Kinetic resolution of racemic intermediates is another effective approach. For example, racemic 4-hydroxycyclopentenone, derived from furfuryl alcohol, can be transformed into various 4-substituted cyclopentenones with high enantioselectivity through palladium-catalyzed kinetic resolution. sigmaaldrich.com

Trost's asymmetric allylic alkylation is a notable strategy for producing highly enantioenriched cyclopentene (B43876) derivatives, which serve as versatile precursors. For instance, (R)-3-(nitromethyl)cyclopent-1-ene has been synthesized with over 98% enantiomeric excess (ee) using this method, providing a key intermediate for cis-1,2-disubstituted five-membered ring derivatives. nih.gov

| Method | Precursor | Key Features | Reference |

| Chemo-enzymatic Synthesis | Chiral Alcohols | High selectivity and optical purity using enzymes. | cabidigitallibrary.org |

| Palladium-Catalyzed Kinetic Resolution | 4-Substituted Cyclopentenones | High enantioselectivity from racemic starting materials. | sigmaaldrich.com |

| Trost's Asymmetric Allylic Alkylation | (R)-3-(nitromethyl)cyclopent-1-ene | Produces highly enantioenriched cyclopentene derivatives (>98% ee). | nih.gov |

Once a chiral scaffold is established, subsequent reactions must be controlled to install the substituents with the desired cis-relationship. This diastereoselective control is critical for the synthesis of this compound.

The Tandem Mukaiyama Aldol Lactonization (TMAL) process is a notable method for achieving high diastereoselectivity. When applied to an α-benzyloxy aldehyde, the reaction can proceed with high selectivity, governed by chelation control, to yield a specific β-lactone diastereomer. acs.org These β-lactones are versatile intermediates that can be further transformed into the target cyclopentanol. acs.org

Radical cyclizations also offer a pathway for controlling stereochemistry. The diastereoselectivity of intramolecular free-radical cyclizations onto an olefin can be tuned by steric effects, influencing the formation of specific stereoisomers in the resulting cyclopentane ring. researchgate.net Furthermore, atom-transfer radical cyclizations have been shown to produce cis-fused bicyclic systems exclusively, demonstrating excellent control over the relative stereochemistry at the ring junction. nih.gov

| Transformation | Intermediate/Product | Stereochemical Control | Key Feature | Reference |

| Tandem Mukaiyama Aldol Lactonization (TMAL) | β-Lactone | Chelation Control | High diastereoselectivity in the formation of the lactone intermediate. | acs.org |

| Atom-Transfer Radical Cyclization | cis-Fused Delta-Lactone | 6-exo-trig cyclization | Exclusive formation of the cis-fused bicyclic product. | nih.gov |

| Intramolecular Free-Radical Cyclization | Carba-Pentofuranose Scaffold | Steric Effects | Tunable diastereoselectivity based on substrate structure. | researchgate.net |

Modern organic synthesis employs several powerful enantioselective methodologies to construct chiral cyclopentane rings from achiral precursors, a process known as desymmetrization.

One such method involves the use of N-heterocyclic carbenes (NHCs) as catalysts. Chiral NHCs can catalyze the intramolecular aldol reaction of achiral tricarbonyl compounds, leading to the enantioselective synthesis of α,α-disubstituted cyclopentenes. nih.gov This desymmetrization strategy is a powerful tool for creating stereogenic quaternary carbon centers. nih.gov

Phosphine-catalyzed annulations represent another advanced approach. The enantioselective phosphine-catalyzed [3+2] β,γ-annulation of electron-poor allenes with bifunctional malonates can produce highly functionalized cyclopentanes with excellent enantioselectivity (most >95:5 er) and diastereoselectivity (>9:1 dr). nih.gov

Enantioselective carbocyclization, often catalyzed by rhodium(II) complexes, provides a direct route to chiral cyclopentanes. acs.org These reactions, such as the intramolecular C-H insertion of α-diazo β-keto esters, can create the cyclopentane ring with a high degree of enantioselectivity. acs.org

| Methodology | Catalyst Type | Reaction Type | Outcome | Reference |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salts | Desymmetrization/Intramolecular Aldol | Enantioselective synthesis of α,α-disubstituted cyclopentenes. | nih.gov |

| Phosphine Catalysis | Chiral Phosphine (e.g., (R)-SITCP) | [3+2] β,γ-Annulation | Cyclopentanes with high enantiomeric and diastereomeric ratios. | nih.gov |

| Rhodium(II) Catalysis | Chiral Dirhodium(II) Carboxylates | Enantioselective Carbocyclization/C-H Insertion | Facile route to chiral cyclopentanes from α-diazo β-keto esters. | acs.org |

Key Synthetic Intermediates and Precursors

The efficient synthesis of complex molecules like this compound often relies on the strategic use of well-defined intermediates and precursors. These can be sourced from nature's "chiral pool" or constructed through multi-step synthetic sequences.

The "Chiron Approach" is a powerful strategy in synthesis that utilizes readily available, optically active natural products as starting materials. iupac.org This approach capitalizes on the conservation of stereochemistry from the chiral template to the target molecule, with a focus on disconnecting the target into chiral substructures (chirons). iupac.org

D-(-)-Quinic acid, a widely available and inexpensive plant metabolite, is a prime example of a chiron store. epa.gov While historically used for cyclohexane-based targets, its application has expanded to the preparation of optically active cyclopentane skeletons. epa.gov Similarly, other natural products like terpenes are valuable starting points. For instance, a trisubstituted cyclopentane chiron has been prepared from pulegone, a component of pennyroyal oil, via a dynamic kinetic reduction of a β-keto ester. acs.orgnih.gov This highlights the utility of leveraging nature's stereochemical complexity to access chiral building blocks. acs.orgnih.gov

| Chiron | Natural Source | Target Precursor | Key Transformation | Reference |

| D-(-)-Quinic acid | Plants | Optically Active Cyclopentane Skeletons | Ring manipulation and functional group transformation. | epa.gov |

| Pulegone | Terpenes (e.g., Pennyroyal oil) | Trisubstituted Cyclopentane Chiron | Dynamic kinetic reduction of a β-keto ester. | acs.orgnih.gov |

| General Chirons | Amino acids, Carbohydrates, Terpenes | Chiral Substructures | Conservation of stereochemistry from template to target. | iupac.org |

Bicyclic lactones are conformationally constrained intermediates that serve as excellent precursors for stereodefined cyclopentane systems. Their rigid structure allows for highly controlled functionalization.

The synthesis of these bicyclic lactones can be achieved through various methods. An intramolecular ene-reaction, catalyzed by Lewis acids such as MgBr·OEt₂, can effectively cyclize an appropriate precursor to form a cis-fused bicyclic lactone. scispace.com Another powerful method is the Baeyer–Villiger oxidation of a bicyclic ketone, which can selectively insert an oxygen atom to form the corresponding lactone. jst.go.jp Tandem reactions, such as a metathesis reaction, can also be employed to construct cis-fused bicyclic lactones efficiently. jst.go.jp

Once formed, these lactones can be elaborated into the desired cyclopentanol. For example, a 6-exo-trig atom-transfer radical cyclization can produce a cis-fused delta-lactone, which is then converted to a key hydroxylactone building block through a stereocontrolled palladium(II)-mediated reaction. nih.gov The conversion of β-lactones, which can be generated via the TMAL process, into cyclopentanes has also been reported, demonstrating their versatility as synthetic intermediates. acs.orgclockss.org

| Lactone Type | Synthetic Method | Key Features | Subsequent Transformation | Reference |

| cis-Fused Bicyclic Lactone | Intramolecular Ene-Reaction | Lewis acid catalysis (e.g., MgBr·OEt₂) provides good yield and high selectivity. | Further functionalization to target molecule. | scispace.com |

| Bicyclic Lactone | Baeyer–Villiger Oxidation | Stereoselective oxidation of a bicyclic ketone. | Conversion to α,β-unsaturated lactone for 1,4-addition. | jst.go.jp |

| cis-Fused Delta-Lactone | Atom-Transfer Radical Cyclization | Exclusive formation of the cis-fused ring system. | Stereocontrolled Pd(II)-mediated elaboration to a hydroxylactone. | nih.gov |

| β-Lactone | Tandem Mukaiyama Aldol Lactonization (TMAL) | High diastereoselectivity via chelation control. | Intramolecular cleavage and rearrangement to form cyclopentanes. | acs.orgclockss.org |

Employing Other Substituted Cyclopentanols and their Derivatives

The synthesis of this compound can be strategically approached starting from other functionalized cyclopentane precursors. A plausible and efficient route commences with a readily available cyclopentanol derivative, such as 3-cyclopenten-1-ol. This strategy hinges on the initial protection of the existing hydroxyl group, followed by the stereoselective introduction of the second hydroxyl group.

One such pathway involves the following sequence:

Benzylation of a Cyclopentenol : The starting material, 3-cyclopenten-1-ol, can be converted to its corresponding sodium alcoholate by treatment with a strong base like sodium hydride. This nucleophilic species then reacts with benzyl chloride in a Williamson ether synthesis to yield 3-benzyloxy-cyclopentene. google.com

Stereoselective Hydroxylation : The alkene functionality in 3-benzyloxy-cyclopentene is then targeted for hydroxylation. A hydroboration-oxidation reaction is a classic method to achieve anti-Markovnikov addition of water across the double bond, which would yield the desired cyclopentanol. The stereochemical outcome of this step is critical to achieving the cis configuration. The bulky borane (B79455) reagent will typically approach the double bond from the face opposite to the existing benzyloxy group, leading, after oxidation, to the formation of the trans isomer. To obtain the desired cis isomer, alternative synthetic strategies or separation of the resulting diastereomers would be necessary.

Another approach could involve starting with cis-cyclopentane-1,3-diol. nih.gov This commercially available diol presents a direct precursor where one of the hydroxyl groups can be selectively protected.

Selective Benzylation of a Diol :

Challenge : The primary challenge lies in the selective benzylation of one hydroxyl group in the presence of the other.

Methodology : Techniques for mono-protection of diols often exploit subtle differences in the reactivity of the hydroxyl groups or use stoichiometric control of the reagents. For instance, forming a dialkoxide and then treating it with one equivalent of benzyl bromide might favor mono-benzylation. More advanced methods could involve the use of a temporary protecting group on one alcohol, benzylation of the other, and subsequent deprotection.

These methods highlight how other substituted cyclopentanols and their derivatives serve as versatile starting points for the synthesis of this compound, with the key steps involving protection of existing functional groups and stereocontrolled introduction of new ones.

Protective Group Chemistry: The Benzyl Ether Moiety

The benzyl ether is a cornerstone of protecting group strategy in modern organic synthesis, particularly for hydroxyl groups. Its prevalence is due to a combination of stability, ease of introduction, and the variety of methods available for its removal. umich.edubeilstein-journals.orgsigmaaldrich.com

Rationale for Benzyl Ether Protection of Hydroxyl Groups

The hydroxyl group is a highly reactive functional group, capable of acting as a nucleophile, an acid, or being oxidized. beilstein-journals.orgsigmaaldrich.com In a multi-step synthesis, this reactivity can interfere with desired transformations on other parts of the molecule. Protecting groups act as a temporary "mask" for the hydroxyl group, rendering it inert to a range of reaction conditions. google.com

The benzyl (Bn) group is particularly favored for several reasons:

Stability : Benzyl ethers are robust and stable across a wide pH range, resisting both strongly acidic and basic conditions. They are also stable to many oxidizing and reducing agents, which allows for a broad scope of chemical transformations to be performed on the protected molecule. umich.edu

Inertness : Once the hydroxyl proton is replaced by the benzyl group, the resulting ether is chemically inert under many common reaction conditions, such as those involving Grignard reagents, organolithiums, and hydrides. beilstein-journals.org

Cleavage Options : Despite their stability, benzyl ethers can be cleaved under specific and often mild conditions, which provides the synthetic chemist with orthogonal deprotection strategies. umich.edu

Synthetic Methods for Benzyl Ether Installation

Several methods exist for the formation of benzyl ethers, allowing for flexibility depending on the substrate's sensitivity and other present functional groups.

| Method | Reagents & Conditions | Characteristics |

| Williamson Ether Synthesis | Base (e.g., NaH), Benzyl Halide (BnBr or BnCl) in a solvent like DMF or THF. umich.edu | A classic and widely used method. It requires a strong base, which may not be suitable for base-sensitive substrates. umich.edu |

| Imidate Method | Benzyl trichloroacetimidate (B1259523) (BnO(C=NH)CCl₃), Acid catalyst (e.g., TfOH). umich.edu | Proceeds under acidic conditions, providing an alternative for base-labile compounds. |

| Pyridinium Salt Method | 2-Benzyloxy-1-methylpyridinium triflate. researchgate.netsmolecule.comdtu.dkrsc.org | A neutral reagent that can install the benzyl group under mild, often neutral, thermal conditions, making it suitable for complex and sensitive substrates. researchgate.netsmolecule.comdtu.dkrsc.org |

Advanced Deprotection Methodologies

The ability to selectively remove the benzyl group is as crucial as its installation. A variety of methods are available, ranging from reductive to oxidative protocols.

Reductive cleavage is the most common method for deprotecting benzyl ethers. sigmaaldrich.com

Catalytic Hydrogenolysis : This method involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.

Catalysts : Palladium on carbon (Pd/C) is the most frequently used catalyst. uni-freiburg.deethernet.edu.et Platinum and Raney Nickel can also be employed. uni-freiburg.de

Conditions : The reaction is typically carried out using hydrogen gas (H₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297). uni-freiburg.de It is generally a mild and high-yielding method. google.com

Products : The reaction yields the deprotected alcohol and toluene (B28343).

Limitations : A major drawback is its incompatibility with other reducible functional groups, such as alkenes, alkynes, and some nitrogen-containing groups, which would also be reduced under the reaction conditions. google.com

Catalytic Transfer Hydrogenation : This is an alternative to using flammable hydrogen gas. It involves the use of a hydrogen donor molecule in the presence of a catalyst.

Hydrogen Donors : Common hydrogen donors include cyclohexene, formic acid, triethylsilane, and hydrazine (B178648) hydrate.

Advantages : This technique avoids the need for pressurized hydrogen gas, making it operationally simpler and safer. It can sometimes offer improved selectivity compared to standard hydrogenolysis. For instance, using formic acid with a palladium catalyst provides a rapid removal of O-benzyl groups.

When reductive conditions are not viable due to the presence of other sensitive functional groups, oxidative or electrochemical methods provide powerful alternatives.

Oxidative Cleavage : Certain oxidizing agents can cleave benzyl ethers, often with high selectivity.

Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this purpose. While simple benzyl ethers react slowly with DDQ, the reaction can be facilitated, for example, by photoirradiation. Other reagents like dimethyldioxirane (B1199080) have also been reported for the selective oxidative cleavage of benzyl ethers. google.com The reaction can also be catalyzed by a nitroxyl (B88944) radical in the presence of an oxidant.

Mechanism : The mechanism generally involves oxidation at the benzylic position to form a hemiacetal, which is then hydrolyzed to the alcohol and benzaldehyde.

Selectivity : This method is particularly useful when the molecule contains functionalities sensitive to reduction, such as alkenes or alkynes. nih.gov Visible-light-mediated debenzylation using DDQ has emerged as a mild technique that preserves such groups. nih.gov

Electrochemical Cleavage : Electrochemical methods represent a green and highly controlled approach to deprotection.

Methodology : These methods use an electric current to drive the cleavage of the C–O bond at an electrode surface, avoiding the need for stoichiometric chemical oxidants or reductants.

Advantages : Electrochemical protocols can be highly selective. For example, a nickel-catalyzed electrochemical reduction has been developed for the selective cleavage of the benzylic C–O bond at room temperature and ambient pressure. Anodic oxidation also provides an effective means of cleavage. These methods are environmentally friendly, often using water as the ultimate oxygen source in oxidative variants.

Photochemical Approaches to Benzyl Ether Deprotection

The cleavage of benzyl ethers via photochemical methods presents a mild and effective alternative to traditional, often harsh, deprotection techniques like catalytic hydrogenolysis. organic-chemistry.orgresearchgate.net These approaches are particularly valuable for substrates that are sensitive to hydrogenation. organic-chemistry.org

One prominent photochemical strategy involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile, initiated by photoirradiation. organic-chemistry.org The reaction proceeds efficiently at room temperature under long-wavelength UV light (e.g., 365 nm), and the presence of UV light is essential for the reaction to occur. organic-chemistry.org This method has proven effective for deprotecting both primary and secondary benzyl ethers, yielding the corresponding alcohols in good to excellent yields. organic-chemistry.org The mechanism is proposed to involve a single electron transfer from the benzyl ether to the excited state of DDQ. acs.org

Visible-light-mediated debenzylation has also emerged as a powerful technique, rendering benzyl ethers as temporary protecting groups. acs.orgresearchgate.net These methods often employ a photocatalyst and a terminal oxidant. acs.orgresearchgate.net For instance, an excited phenolate-type photocatalyst can transfer an electron to the benzene (B151609) ring of the benzyl ether, generating a phenyl radical anion, which then leads to the mesolytic cleavage of the C-O bond. researchgate.net This approach demonstrates excellent chemo- and regioselectivity in molecules with multiple functional groups, including carbohydrates and peptides. researchgate.net The choice of irradiation wavelength is crucial; for example, using green light (525 nm) can suppress the formation of side products that might occur at shorter wavelengths like 440 nm. acs.org

The functional group tolerance of these photochemical methods is a significant advantage. Studies have shown that functional groups such as benzoyl, methoxymethyl, carbonate, and double bonds are well-tolerated. organic-chemistry.org However, some limitations exist, as compounds containing isopropylidene-protected alcohols or triple bonds have shown some degradation. organic-chemistry.org In certain cases, the addition of a mild base like barium carbonate can improve yields by neutralizing acidic byproducts from DDQ decomposition. organic-chemistry.org

Table 1: Photochemical Deprotection of Benzyl Ethers with DDQ

| Substrate Type | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Primary Benzyl Ether | DDQ, MeCN, hv (365 nm), rt | Good to Excellent | organic-chemistry.org |

| Secondary Benzyl Ether | DDQ, MeCN, hv (365 nm), rt | Good to Excellent | organic-chemistry.org |

| C(3)-O-benzyl-tetraacetylglucoside | DDQ, CH2Cl2, H2O, hv (525 nm) | Excellent | acs.org |

Selective Deprotection in Polyfunctionalized Molecules

The synthesis of complex molecules often requires the selective deprotection of one protecting group in the presence of others. researchgate.net For benzyl ethers, several methodologies have been developed to achieve high selectivity in polyfunctionalized substrates.

A notable method for selective deprotection involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent allows for the mild and efficient cleavage of benzyl ethers while tolerating a wide array of other functional groups, including silyl (B83357) ethers (like TBDPS and TMS), esters, lactones, alkenes, and alkynes. organic-chemistry.org The selectivity of this method is superior to other Lewis acids such as BF₃·OEt₂. organic-chemistry.org

In molecules containing multiple hydroxyl groups protected by different benzyl-type ethers, selective deprotection is a significant challenge. It is well-established that electron-rich p-methoxybenzyl (PMB) ethers can be selectively cleaved under oxidative conditions in the presence of benzyl ethers. researchgate.net Complementing this, a reductive approach using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) allows for the selective deprotection of benzyl ethers in the presence of PMB ethers. researchgate.net This reductive method is also tolerant of olefin functionalities, which would be reduced under standard catalytic hydrogenation conditions. researchgate.net

For molecules where a benzyl ether is situated near a free hydroxyl group, reagents like N-iodosuccinimide (NIS) or a combination of (diacetoxyiodo)benzene (B116549) (DIB) and iodine (I₂) can be used for selective deprotection. researchgate.netnih.gov This reaction is believed to proceed through a radical pathway following the formation of a hypoiodite (B1233010) intermediate. researchgate.net

Furthermore, copper-catalyzed methods offer another avenue for the selective cleavage of benzyl ethers. Using a catalyst like copper(II) trifluoromethanesulfonate (B1224126) with diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071) allows for the selective removal of the benzyl group under mild conditions. semanticscholar.org This method has been shown to be regioselective, cleaving benzyl alkyl ethers more readily than aryl ethers. semanticscholar.org

Table 2: Reagents for Selective Benzyl Ether Deprotection

| Reagent(s) | Selectivity / Tolerated Groups | Reference |

|---|---|---|

| BCl₃·SMe₂ | Tolerates silyl ethers, esters, lactones, alkenes, alkynes | organic-chemistry.org |

| LiDBB | Selectively cleaves Bn in the presence of PMB; tolerates olefins | researchgate.net |

| NIS or DIB/I₂ | Selective for benzyl ethers adjacent to hydroxyl groups | researchgate.netnih.gov |

| Cu(CF₃SO₃)₂, PhI(OAc)₂, TsNH₂ | Selective for benzyl ethers; benzyl alkyl > benzyl aryl | semanticscholar.org |

Chemical Reactivity and Transformation Studies of Cis 3 Benzyloxy Cyclopentan 1 Ol

Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group in cis-3-(Benzyloxy)cyclopentan-1-ol is a primary site for chemical reactions, allowing for oxidation to a ketone or derivatization to introduce new functionalities.

Oxidation Reactions and Their Stereochemical Implications

The oxidation of the secondary alcohol in this compound would yield the corresponding ketone, cis-3-(benzyloxy)cyclopentan-1-one. The choice of oxidizing agent is crucial and can be selected from a wide array of reagents commonly used in organic synthesis.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidant System | Description |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | A strong oxidizing agent, effective for the oxidation of secondary alcohols to ketones. |

| Pyridinium chlorochromate (PCC) | A milder oxidizing agent, often used for conversions of alcohols to aldehydes or ketones without over-oxidation. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | A mild and widely used method for oxidizing primary and secondary alcohols. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes or ketones. |

The stereochemistry of the starting material is an important consideration. Since the starting alcohol is the cis isomer, the resulting ketone, being planar at the carbonyl carbon, will not have stereochemistry at that position. However, the stereocenter at the carbon bearing the benzyloxy group remains, leading to the formation of (R)-3-(benzyloxy)cyclopentan-1-one or (S)-3-(benzyloxy)cyclopentan-1-one, depending on the starting enantiomer of the alcohol.

Derivatization Reactions for Further Functionalization

The secondary hydroxyl group is a versatile handle for introducing a variety of other functional groups through derivatization reactions. These reactions are fundamental in multi-step syntheses.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would convert the alcohol to the corresponding ester. This is a common strategy for protecting the hydroxyl group or for introducing a new molecular fragment.

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base transforms the alcohol into a sulfonate ester. This is a key transformation as sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions.

Transformations Involving the Benzyl (B1604629) Ether

The benzyl ether group in this compound is a common protecting group for alcohols due to its relative stability and the variety of methods available for its cleavage.

Cleavage Mechanisms of Benzyl Ethers under Various Conditions

The removal of the benzyl group to unveil the free hydroxyl can be achieved through several distinct mechanisms.

Table 2: Common Methods for Benzyl Ether Cleavage

| Method | Reagents | Mechanism |

| Hydrogenolysis | H₂, Pd/C | Catalytic hydrogenation where the C-O bond is cleaved by hydrogen, yielding toluene (B28343) and the deprotected alcohol. This method is often preferred for its mildness. |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | The ether oxygen is protonated, followed by nucleophilic attack of the conjugate base on the benzylic carbon. This method is suitable for substrates that can tolerate strong acids. |

| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, often requiring more forcing conditions. |

Impact of Benzyl Ether on Adjacent Functional Group Reactivity

The presence of the bulky benzyl ether group can exert steric hindrance, potentially influencing the reactivity of the adjacent hydroxyl group. For instance, in derivatization reactions, the approach of a bulky reagent to the hydroxyl group might be sterically hindered by the nearby benzyloxy group. Electronically, the ether is relatively inert and is not expected to have a significant electronic influence on the reactivity of the hydroxyl group.

Cyclopentane (B165970) Ring Reactivity

The cyclopentane ring itself is generally unreactive under many conditions. However, its substituents can be manipulated to induce reactivity in the ring. For instance, the introduction of a good leaving group, such as a sulfonate ester at the C1 position, could facilitate elimination reactions to form a cyclopentene (B43876) derivative. The specific conditions for such reactions would depend on the nature of the base used and the stereochemical arrangement of the leaving group and adjacent protons.

In the context of carbocyclic nucleoside synthesis, functionalized cyclopentane rings are crucial intermediates. Methodologies often involve the strategic installation of substituents and the potential for ring modifications, though specific studies detailing such transformations starting from this compound are not prevalent in the literature.

Ring Functionalization Reactions (e.g., Allylation, Electrophilic Additions)

Functionalization of the cyclopentane ring of this compound often begins with the modification of its functional groups to introduce reactivity at specific positions. A common strategy involves dehydration or conversion to an alkene, followed by electrophilic addition.

Electrophilic Addition to a Cyclopentene Intermediate

A key derivative, 3-benzyloxy-1-cyclopentene, can be synthesized from 3-cyclopentenol through treatment with sodium hydride and benzyl chloride. nih.gov This alkene is a versatile precursor for various functionalization reactions. One notable example is its epoxidation using an electrophilic agent like meta-chloroperbenzoic acid (m-CPBA). This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond, yielding a mixture of cis- and trans-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane (the corresponding epoxides). nih.gov The reaction typically results in a mixture of diastereomers due to the directing influence of the existing benzyloxy group. nih.gov

Another method for functionalizing the ring involves allylic bromination of the 3-benzyloxy-cyclopentene intermediate using N-bromosuccinimide, which introduces a bromine atom at a position adjacent to the original double bond, creating a reactive handle for subsequent nucleophilic substitution reactions. nih.gov

Regioselective and Stereoselective Modulations of the Ring

Controlling the regioselectivity and stereoselectivity of reactions on the cyclopentane ring is paramount for synthesizing specific isomers of target molecules.

The stereoselective epoxidation of 3-benzyloxy-1-cyclopentene, as mentioned previously, yields both cis and trans epoxides, which can be separated chromatographically. nih.gov These separated isomers are valuable chiral building blocks. The subsequent ring-opening of these epoxides with nucleophiles occurs in a highly regioselective and stereoselective manner, typically following an SN2 mechanism. Attack of a nucleophile will occur at the less sterically hindered carbon atom from the face opposite the epoxide oxygen, leading to a trans-diaxial opening product. This provides a reliable method for introducing two new functionalities onto the cyclopentane ring with defined stereochemistry.

A stereoselective synthetic route to 3-substituted trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives has been developed starting from a related cyclopentene system. libretexts.org This method involves the regioselective ring-opening of an aziridine (B145994) intermediate, 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, with various nucleophiles, affording precursors with functional groups at the 3-position trans to the amino group. libretexts.org This highlights how the inherent stereochemistry of a bicyclic intermediate derived from a cyclopentene can direct the formation of highly functionalized cyclopentane derivatives.

Catalytic Transformations Utilizing this compound

Catalytic methods offer efficient and selective pathways for transforming this compound and its derivatives.

Transition-Metal-Catalyzed Reactions (e.g., Cross-Coupling, Heck Reactions)

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, such as vinyl triflates or halides, are excellent substrates for these reactions.

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. jyu.fimuni.cz A cyclopentenyl triflate, derived from the corresponding ketone of the title compound, can be coupled with various aryl or vinyl boronic acids. researchgate.net This reaction enables the introduction of diverse substituents onto the cyclopentene ring under relatively mild conditions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the cyclopentenyl triflate, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. jyu.fi

Heck Reaction The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. mdpi.comnih.gov A halide derivative, such as 3-(benzyloxy)cyclopentenyl iodide, can undergo a Heck reaction with various alkenes to form a new carbon-carbon bond, typically with high trans-selectivity. mdpi.com The intramolecular version of the Heck reaction is particularly useful for constructing bicyclic systems. For instance, reductive Heck cyclizations have been used to create bicyclo[3.2.1]octanes from tethered cyclopentene precursors, demonstrating the utility of this reaction in building complex molecular architectures. organic-chemistry.org

Table 1: Representative Transition-Metal-Catalyzed Reactions on Cyclopentene Scaffolds

| Reaction | Substrate Type | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Cyclopentenyl Triflate | Arylboronic Acid | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Aryl-substituted Cyclopentene | researchgate.netnih.gov |

| Heck Reaction | Cyclopentenyl Halide | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | Alkene-substituted Cyclopentene | mdpi.comorganic-chemistry.org |

Organocatalytic Applications

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. google.comconstructor.university While reactions like organocatalytic aldol (B89426) and Michael additions are common for cyclic ketones, the application of this compound or its corresponding ketone, 3-(benzyloxy)cyclopentanone, in this field is not well-documented. chemtube3d.comresearchgate.netsemanticscholar.org

The conformational control of iminium intermediates derived from cyclopentenone, a related structure, has been noted to be more challenging compared to six-membered ring analogues, which can lead to lower enantioselectivities in some Michael additions. nih.gov Furthermore, one study noted that a 3-benzyloxy-2-cyclopentenyl system was unsuitable for a specific organocatalytic reduction, as it was prone to β-benzyloxy elimination under the reaction conditions. units.it These challenges may limit the application of this specific scaffold in certain organocatalytic transformations.

Biocatalytic Approaches and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for producing enantiomerically pure compounds. nih.gov The kinetic resolution of racemic alcohols and their esters using enzymes, particularly lipases, is a widely employed strategy. rsc.org

This compound, being a racemic secondary alcohol, is an excellent candidate for enzymatic kinetic resolution. The process typically involves the enantioselective acylation of the alcohol using a lipase (B570770) and an acyl donor (like vinyl acetate) in an organic solvent. nih.gov The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, lipase from Pseudomonas fluorescens (PFL) or Candida antarctica Lipase B (CAL-B) can be used. mdpi.com

This results in a mixture of an enantiomerically enriched acetate (B1210297) and the unreacted, enantiomerically enriched alcohol, which can then be separated by chromatography. Alternatively, the racemic acetate can be resolved via enantioselective hydrolysis. This approach provides access to both enantiomers of the starting material in high optical purity. researchgate.net

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Cyclopentanol (B49286) Derivatives

| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Products (Enantiomeric Excess) | Ref. |

|---|---|---|---|---|---|

| Pseudomonas fluorescens Lipase (PFL) | Racemic 4-hydroxycyclopent-2-enylmethanol derivative | Acylation | Vinyl acetate | (+)-Acetate (>95% ee) & (-)-Alcohol (>95% ee) | |

| Pseudomonas cepacia Lipase (PSL) | Racemic trans-flavan-4-yl acetate | Hydrolysis | Buffer | (2R,4R)-Alcohol (93% ee) & (2S,4S)-Acetate (95% ee) | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl-3-hydroxybutyrate | Acylation | Vinyl acetate (solvent-free) | (S)-Alcohol (>96% ee) & (R)-Acetate | mdpi.com |

| Burkholderia cepacia Lipase | Racemic cis-2-fluorocyclopentanols | Acylation | Vinyl acetate | Enantiomerically pure products (ee > 98%) |

Stereochemical and Conformational Analysis of Cis 3 Benzyloxy Cyclopentan 1 Ol

Principles of Cyclopentane (B165970) Stereochemistry

The stereochemistry of cis-3-(Benzyloxy)cyclopentan-1-ol is defined by the spatial arrangement of its hydroxyl and benzyloxy substituents on the cyclopentane ring.

cis/trans Isomerism in Disubstituted Cyclopentanes

In disubstituted cyclopentanes, the substituents can be located on the same side of the ring, a configuration known as cis, or on opposite sides, termed trans. libretexts.orglibretexts.org This distinction arises because the cyclic structure restricts free rotation around the carbon-carbon bonds of the ring. libretexts.org For this compound, both the hydroxyl and benzyloxy groups are positioned on the same face of the cyclopentane ring. libretexts.orgsigmaaldrich.com These isomers, cis and trans, are distinct compounds with unique physical properties such as melting and boiling points. libretexts.org The spatial orientation can be represented using hashed or wedged bonds to indicate whether a substituent is above or below the plane of the ring. libretexts.org

Chirality and Enantiomeric Relationships

Chirality is a key feature of many disubstituted cyclopentanes. A molecule is chiral if it is non-superimposable on its mirror image. In the case of 1,2-disubstituted cyclopentanes, the cis isomer is a meso compound if the two substituents are identical, while the trans isomer exists as a pair of enantiomers. chemistryschool.net However, when the substituents are different, as in this compound, both the cis and trans isomers are chiral and can exist as a pair of enantiomers. chemistryschool.net The specific enantiomer of this compound is designated by its stereochemical configuration, such as (1S,3R)-3-(benzyloxy)cyclopentan-1-ol. sigmaaldrich.com Enantiomers are stereoisomers that are mirror images of each other and will rotate plane-polarized light in equal but opposite directions. pdr-separations.com

Diastereomeric Forms and Their Separation Strategies

When a molecule has more than one stereocenter, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. For 3-(benzyloxy)cyclopentan-1-ol, the cis and trans isomers are diastereomers. These diastereomers have different physical and chemical properties, which allows for their separation using techniques like chromatography. google.com

The separation of enantiomers, however, requires a chiral environment. This can be achieved through several strategies:

Chiral Resolution: This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography. bangor.ac.uk

Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. google.com High-performance liquid chromatography (HPLC) with a chiral column is a powerful tool for this purpose. pdr-separations.com

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. bangor.ac.uk

Conformational Analysis of the Cyclopentane Ring

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. It adopts puckered conformations to relieve torsional strain caused by the eclipsing of hydrogen atoms on adjacent carbons in a planar structure. dalalinstitute.comlibretexts.orgopenstax.org

Non-Planar Conformations: Envelope and Half-Chair Forms

To minimize torsional strain, cyclopentane and its derivatives exist in two primary non-planar conformations: the envelope and the half-chair . dalalinstitute.comlibretexts.org

Envelope Conformation: In this form, four of the carbon atoms lie in a single plane, while the fifth carbon is out of the plane, resembling an open envelope. libretexts.orglumenlearning.com This arrangement reduces some of the torsional strain. libretexts.org

Half-Chair Conformation: In the half-chair form, three carbon atoms are coplanar, with one atom above the plane and another below it. openochem.orgyoutube.com

At room temperature, the cyclopentane ring is highly flexible and undergoes a rapid process of "pseudorotation," where the pucker continuously moves around the ring, and the molecule rapidly interconverts between various envelope and half-chair conformations. dalalinstitute.comlumenlearning.com

Energy Profiles of Conformational Interconversions

The planar conformation of cyclopentane is the highest energy state due to significant torsional strain. stackexchange.comscribd.com The envelope and half-chair conformations are lower in energy. For unsubstituted cyclopentane, the energy difference between the envelope and half-chair forms is very small, with the envelope being slightly more stable. stackexchange.com The total ring strain in cyclopentane is approximately 26 kJ/mol. libretexts.orgopenstax.org

The presence of substituents, such as in this compound, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. This can lead to a favored conformation, although the energy barrier for interconversion is generally low, allowing for a dynamic equilibrium between different puckered forms. stackexchange.com The activation energy for the interconversion between conformers is relatively low, making the process rapid at ambient temperatures. idc-online.commsu.edu

Influence of Benzyloxy and Hydroxyl Substituents on Ring Conformation

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms, to alleviate torsional strain. libretexts.org The introduction of substituents, such as the hydroxyl and the bulky benzyloxy groups in this compound, significantly influences the conformational landscape of the ring.

In a substituted cyclopentane, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. To minimize steric strain, large substituents preferentially adopt the more spacious pseudo-equatorial orientation. For cis-1,3-disubstituted cyclopentanes, conformations that place both groups in pseudo-equatorial positions are generally favored.

The benzyloxy group, with its large benzyl (B1604629) moiety, exerts a strong steric demand, compelling it to occupy a pseudo-equatorial position. This forces the cyclopentane ring to adopt a conformation where the hydroxyl group, also in a cis relationship, is in a pseudo-equatorial position as well. The two primary low-energy conformations for cyclopentane are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry). libretexts.org The presence of the bulky substituents likely locks the ring into a preferred conformation that minimizes unfavorable 1,3-diaxial-like interactions that would arise in other puckered forms. The molecule will therefore predominantly exist in a state where both the benzyloxy and hydroxyl groups are projected away from the ring's core, reducing steric hindrance and leading to a more stable energetic state. pressbooks.pub

Spectroscopic Elucidation of Stereoisomers and Conformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOE, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds like this compound. researchgate.net The assignment is primarily achieved through the analysis of proton-proton (¹H-¹H) coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).

Vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. organicchemistrydata.org In cyclopentane systems, cis protons typically have dihedral angles near 0°, while trans protons are closer to 120°. organicchemistrydata.org This generally results in larger coupling constants for cis protons (typically 8–10 Hz) compared to trans protons (2–9 Hz). However, due to the flexibility of the five-membered ring and the small energy differences between conformations, stereochemical assignments based solely on coupling constants can be ambiguous. organicchemistrydata.orgorganicchemistrydata.org

A more definitive assignment of the cis stereochemistry is obtained from NOE experiments. The NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus, regardless of the number of bonds separating them. An observation of an NOE enhancement between the proton at the hydroxyl-bearing carbon (H1) and the proton at the benzyloxy-bearing carbon (H3) provides conclusive evidence that these protons are on the same face of the ring, confirming the cis configuration. researchgate.net

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of this compound

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Key NOE Correlations |

|---|---|---|---|

| H1 (CH-OH) | ~4.2 | J(H1, H2a) = 7.5, J(H1, H2b) = 5.0, J(H1, H5a) = 7.5, J(H1, H5b) = 5.0 | H3, H2, H5 |

| H3 (CH-OBn) | ~4.0 | J(H3, H2a) = 7.8, J(H3, H2b) = 5.2, J(H3, H4a) = 7.8, J(H3, H4b) = 5.2 | H1, H2, H4 |

| H-benzyl | 7.2-7.4 | Multiplet | CH₂-benzyl |

Note: The data presented are hypothetical and intended for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two chiral centers (C1 and C3) and is a chiral molecule that exists as a pair of enantiomers: (1R,3S) and (1S,3R). To determine the enantiomeric excess (ee) of a non-racemic sample, chiral chromatography is the method of choice. uma.es This technique utilizes a chiral stationary phase (CSP) within an HPLC or GC column. gcms.cz

The CSP creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to a differential retention time for each enantiomer, allowing for their separation. gcms.cz A detector, such as a UV detector for HPLC, measures the amount of each enantiomer as it elutes from the column.

The enantiomeric excess is calculated from the areas of the two resulting peaks in the chromatogram using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 A successful separation provides two distinct peaks, and their integration allows for the precise quantification of the enantiomeric purity of the sample. libretexts.org The development of a reliable chiral HPLC method is crucial for quality control in the asymmetric synthesis of such compounds. nih.gov

Computational Chemistry in Stereochemical and Conformational Studies

Molecular Mechanics and Quantum Chemical Calculations for Energy Minima

Computational chemistry provides powerful insights into the conformational preferences of molecules by calculating the potential energy of different spatial arrangements. unipd.it For this compound, these methods can identify the most stable conformations (energy minima).

Molecular Mechanics (MM) employs classical physics-based force fields to rapidly calculate the steric energy of a molecule. It is an efficient method for exploring the vast conformational space of flexible molecules like substituted cyclopentanes, allowing for the quick identification of a range of low-energy envelope and twist conformers. slideshare.net

Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy. researchgate.net These methods are often used to perform geometry optimization on the low-energy conformers initially identified by molecular mechanics. By calculating the precise energies of these optimized structures, the global energy minimum—representing the most populated conformation of the molecule—can be determined with high confidence. researchgate.net These calculations would confirm that conformations placing both the hydroxyl and benzyloxy groups in pseudo-equatorial positions are indeed the most stable.

Table 2: Hypothetical Relative Energies of this compound Conformations

| Conformation Type | Substituent Positions (OH, OBn) | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| Twist (C₂) | pseudo-equatorial, pseudo-equatorial | DFT (B3LYP/6-31G*) | 0.00 (Global Minimum) |

| Envelope (Cₛ) | pseudo-equatorial, pseudo-equatorial | DFT (B3LYP/6-31G*) | 0.85 |

| Twist (C₂) | pseudo-axial, pseudo-equatorial | DFT (B3LYP/6-31G*) | 3.5 |

Note: The data presented are hypothetical and intended for illustrative purposes.

Prediction of Stereoselectivity and Reaction Pathways

Beyond analyzing stable molecules, computational chemistry is instrumental in predicting the outcomes of chemical reactions. acs.org By modeling the transition states of reaction pathways leading to different stereoisomers, chemists can predict stereoselectivity. researchgate.net

For instance, in a hypothetical synthesis of this compound via the reduction of a ketone precursor, 3-(benzyloxy)cyclopentan-1-one, the reducing agent can approach from two different faces of the carbonyl group. These two approaches lead to the cis and trans products, respectively.

Quantum chemical calculations can determine the geometries and energies of the transition states for both the cis and trans pathways. The stereochemical outcome is governed by the difference in the activation energies (the energy of the transition state relative to the reactants). The pathway with the lower activation energy will be kinetically favored, and the corresponding stereoisomer will be the major product. This predictive capability allows for the rational design of stereoselective syntheses, saving significant experimental effort.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Benzyloxy)cyclopentan-1-one |

| Tetramethylsilane |

Conformational Landscapes of Substituted Cyclopentanols

The cyclopentane ring, unlike its six-membered cyclohexane (B81311) counterpart, is characterized by a high degree of conformational flexibility. The planar conformation is destabilized by significant torsional strain from eclipsing hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations. The two most representative conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where three atoms are in a plane with the other two on opposite sides. These conformers are not static but rapidly interconvert through a low-energy process known as pseudorotation, meaning the ring exists in a constant state of flux. rsc.orgunicamp.br The energy barrier for this pseudorotation is very low, often comparable to thermal energy at room temperature. rsc.org

The introduction of substituents onto the cyclopentane ring alters this conformational landscape. The stability of a particular conformation becomes a delicate balance of torsional strain, van der Waals interactions, and electronic effects, which are influenced by the nature and position of the substituents. rsc.org

Conformational Analysis of Cyclopentanol (B49286)

For the parent monosubstituted compound, cyclopentanol, extensive computational and spectroscopic studies have been performed to elucidate its preferred conformation. conicet.gov.ar Theoretical calculations, including both ab initio and Density Functional Theory (DFT) methods, have explored its potential energy surface. rsc.orgconicet.gov.ar These studies consistently show a preference for conformations where the hydroxyl group occupies a pseudo-axial position on an envelope-like structure. conicet.gov.ar This preference for an axial orientation by an electronegative substituent is a notable feature of cyclopentane systems, contrasting with the strong equatorial preference typically observed in cyclohexane rings. rsc.org

Computational studies have identified several low-energy conformers for cyclopentanol. For instance, calculations at the M06-2X/6-311+G** level of theory identified a global minimum for cyclopentanol in an envelope conformation (E1) with the hydroxyl group in a pseudo-axial orientation. conicet.gov.ar Another local minimum, also with a pseudo-axial OH group, exists at a slightly higher energy. This conformational behavior is influenced by the orientation of the hydroxyl hydrogen, which can be directed towards different sides of the molecule, breaking the symmetry observed in simpler substituted cyclopentanes. conicet.gov.ar

Table 1: Calculated Relative Energies of Cyclopentanol Conformers

This table summarizes the relative energies for different conformations of cyclopentanol as determined by various computational methods. The data highlights the general preference for conformers with a pseudo-axial hydroxyl group.

| Conformer Description | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Envelope (E), axial OH | B3LYP/6-31G | 0.00 | acs.org (from ResearchGate) |

| Envelope (E), equatorial OH | B3LYP/6-31G | 0.93 | acs.org (from ResearchGate) |

| Envelope (E1), pseudo-axial OH (Global Minimum) | M06-2X/6-311+G | 0.00 | conicet.gov.ar |

| Twist (5T1), pseudo-axial OH (Local Minimum) | M06-2X/6-311+G | 0.18 | conicet.gov.ar |

Conformational Preferences of this compound

Direct experimental or computational studies on the conformational landscape of this compound are not extensively documented in the literature. However, its conformational preferences can be inferred from the principles established for other 1,3-disubstituted cyclopentanes. acs.orgnih.gov

In a cis-1,3-disubstituted cyclopentane, the two substituents are on the same face of the ring. The conformational analysis becomes more complex due to the interplay of the steric and electronic properties of both the hydroxyl and the larger benzyloxy group. Based on studies of related systems, such as cis-1,3-dimethylcyclopentane (B1584825) and cis-1,3-cyclopentanedicarboxylic acid, the cis isomer is generally found to be more stable than the trans isomer. rsc.orgnih.gov

For this compound, several conformations can be envisioned. The key determining factors will be:

The preference of the electronegative oxygen atoms of both the hydroxyl and benzyloxy groups to occupy pseudo-axial positions to minimize gauche interactions. rsc.org

The steric bulk of the benzyloxy group, which will create unfavorable van der Waals interactions if it is forced into close proximity with other ring atoms or the other substituent.

Alternatively, a diequatorial-like conformation would place the bulky benzyloxy group and the hydroxyl group away from the ring, minimizing steric clashes. The actual conformational landscape will be a dynamic equilibrium between these forms, with the precise energy differences being sensitive to the solvent and temperature. Detailed quantum mechanical calculations would be required to definitively establish the global minimum and the energy barriers to interconversion for this specific molecule.

Table 2: General Conformational Trends in 1,3-Disubstituted Cyclopentanes

This table outlines the general stability trends observed in related 1,3-disubstituted cyclopentane systems, which can be used to predict the behavior of this compound.

| System | Observation | Implication for this compound | Reference |

|---|---|---|---|

| cis-1,3-Dimethylcyclopentane | The cis isomer is more stable than the trans isomer. | Suggests inherent stability for the cis substitution pattern. | rsc.org |

| cis-1,3-Cyclopentanedicarboxylic acid dianion | Favors a single diaxial conformation in DMSO solution. | A diaxial-like conformation is a plausible and potentially stable arrangement. | acs.orgnih.gov |

| Monosubstituted Cyclopentanes (with electronegative groups) | Electronegative substituents (like -OH) prefer pseudo-axial positions. | Both the hydroxyl and benzyloxy groups will have a tendency to adopt pseudo-axial orientations. | rsc.orgconicet.gov.ar |

Applications in Advanced Organic Synthesis

Building Block for Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are a class of compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability against enzymatic degradation while often retaining or enhancing biological activity. cis-3-(Benzyloxy)cyclopentan-1-ol and its derivatives are key starting materials for these syntheses.

The synthesis of 1′,2′-cis-disubstituted carbocyclic nucleoside analogues is a significant area of research due to their potential as antiviral and anticancer agents. A short and stereospecific synthetic route has been developed for various series of these analogues, including dideoxy (dd), dideoxydidehydro (d4), and ribo series. nih.gov While some syntheses start from cyclopentene (B43876) scaffolds like (1R,2S)-2-(benzyloxymethyl)cyclopent-3-enol, a reported approach for the deoxy series involves the coupling of (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol with appropriate nucleobases. nih.gov This highlights the utility of benzyloxy-substituted cyclopentanols in establishing the desired cis stereochemistry at the 1' and 2' positions of the final carbocyclic nucleoside.

The Mitsunobu reaction is a powerful and widely used method for coupling the cyclopentanol (B49286) moiety with various nucleobases to form the crucial C-N glycosidic bond analog with an inversion of stereochemistry. ffame.orgffame.orgtandfonline.com This reaction typically involves the activation of the hydroxyl group of the cyclopentanol derivative with a phosphine, such as triphenylphosphine (B44618) (Ph₃P), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by nucleophilic attack by the purine (B94841) or pyrimidine (B1678525) base. ffame.orgauburn.edu

Microwave-assisted Mitsunobu-type reactions have been shown to be particularly effective, providing a convenient and efficient method for the coupling step. nih.govuni-hamburg.de For instance, the coupling of (1R,2S)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol with 2-amino-6-chloropurine (B14584) has been successfully achieved using this technique. mdpi.com The success and regioselectivity of the Mitsunobu reaction can depend on the specific nucleobase and the reaction conditions, but it remains a cornerstone strategy for the synthesis of these complex molecules. ffame.orgffame.org Although adenine (B156593) itself can be a poor substrate in this process, using a protected form like N-6 bis-Boc-protected adenine can significantly improve coupling efficiency. Current time information in Bangalore, IN.

The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure carbanucleosides is of paramount importance. Syntheses often start from enantiopure building blocks to ensure the stereochemical integrity of the final product. nih.govmdpi.com For example, enantiomerically pure (1R,2S)-2-(benzyloxymethyl)cyclopent-3-enol is a common starting material that, after modification, leads to chiral cyclopentanol derivatives for coupling. nih.govuni-hamburg.demdpi.com This strategy provides access to specific enantiomers of 1′,2′-cis-disubstituted carbocyclic nucleoside analogues, allowing for the evaluation of their individual biological activities. nih.govmdpi.com The synthesis of the carbocyclic analog of bredinin, for instance, was achieved starting from the commercially available chiral compound (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. rsc.org

Precursor for Complex Bioactive Molecular Scaffolds

The functionalized cyclopentane (B165970) ring of this compound is a versatile template for constructing portions of larger, more complex natural products and bioactive molecules.

Substituted cyclopentanes are essential components of many bioactive compounds. rtu.lv The D-ring of 9,11-secosterol A, an anti-cancer agent, is a 1,2,3-substituted cyclopentane fragment. ffame.org The synthesis of this D-ring synthon is a key challenge in the total synthesis of the natural product. ffame.orgresearchgate.net Synthetic strategies often focus on creating a chiral, appropriately substituted cyclopentanone (B42830) intermediate. ffame.org While a common approach involves starting from (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (the Grieco lactone), the underlying principle is the use of a functionalized cyclopentane core to build the D-ring. ffame.org Other syntheses have targeted the D-ring fragment starting from 2-methyl-cyclopent-2-ene-1-one. ffame.orgtandfonline.comuni-hamburg.de The use of benzyloxy-substituted cyclopentanols, like this compound, represents a plausible, though not explicitly documented, strategy for accessing similar complex fragments, given their utility in creating stereochemically defined cyclopentane systems. nih.gov

Polyhydroxylated cyclopentane derivatives, including cyclic β-amino acids, are of significant interest due to their potential to form stable secondary structures in peptides (foldamers) and act as glycosidase inhibitors. nih.govmdpi.comresearchgate.netacs.org The synthesis of these compounds often relies on stereocontrolled methods to install multiple hydroxyl and amino groups onto a cyclopentane ring. mdpi.comresearchgate.netacs.org

General strategies for these syntheses often start from readily available chiral materials like sugars (e.g., D-glucose, D-mannose) which are then transformed into highly functionalized cyclopentanes. nih.govmdpi.comacs.org Key reactions in these sequences can include ring-closing metathesis (RCM) to form the cyclopentene ring, followed by stereoselective functionalization. nih.govresearchgate.netacs.org A nitro-sugar-mediated synthesis, for example, uses a Michael addition to a cyclopentane sugar nitroolefin as a key step to introduce functionality that is later converted to the amino acid group. mdpi.com The benzyloxy group present in this compound is a common protecting group in such multi-step syntheses, valued for its stability and subsequent removal under standard hydrogenolysis conditions. researchgate.net

Building Blocks for Peptidomimetic Foldamers and Other Advanced Materials